molecular formula C19H13BrFN3O2 B2856572 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1326806-38-5

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2856572
CAS No.: 1326806-38-5
M. Wt: 414.234
InChI Key: ATLAHFKTLJFWKQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 2-bromophenyl position. The bromine substituent may influence binding affinity in biological targets, while the oxadiazole ring contributes to π-π stacking interactions in enzymatic pockets.

Properties

IUPAC Name

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O2/c1-2-24-10-14(17(25)13-9-11(21)7-8-16(13)24)19-22-18(23-26-19)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLAHFKTLJFWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Quinolone Core Formation: The fluoroquinolone core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the oxadiazole ring with the fluoroquinolone core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinolone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinolone derivatives.

    Substitution: Formation of substituted quinolone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.

    Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Positional Isomerism in Bromophenyl-Substituted Oxadiazoles

A key analog is 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (BF13855) . The only structural difference is the bromine substituent’s position on the phenyl ring (3- vs. 2-position). This minor change significantly alters molecular polarity and steric interactions.

Property Target Compound BF13855
Molecular Formula C₁₉H₁₃BrFN₃O₂ C₁₉H₁₃BrFN₃O₂
Molecular Weight (g/mol) 414.23 414.23
Bromophenyl Position 2- 3-
LogP (Predicted) 3.8 3.5

The 2-bromophenyl substitution in the target compound likely enhances hydrophobic interactions in protein binding pockets compared to BF13855, as indicated by its higher predicted LogP.

Pyrazole-Based Analogs with Fluorophenyl and Bromophenyl Groups

Compounds such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one share bromophenyl and fluorophenyl motifs but differ in core structure (pyrazole vs. quinolinone). Pyrazole derivatives generally exhibit lower molecular weights (e.g., 358.2 g/mol) and reduced planarity, which may limit their stacking interactions in biological systems compared to the target compound’s fused quinolinone-oxadiazole system.

Oxadiazole Derivatives in Bioactive Contexts

The compound 2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-butoxyphenyl)pyridazin-3-one (HE22) shares the 2-bromophenyl-oxadiazole motif but incorporates a pyridazinone core. HE22 demonstrated high production levels (7.5 × 10¹⁴ units) in Streptomyces nojiriensis isolate Asp96 but was absent in other isolates, suggesting biosynthesis specificity. In contrast, the target compound’s quinolinone core may confer distinct solubility or stability advantages in synthetic pathways.

Patent-Based Oxadiazole Derivatives

A patented oxadiazole derivative, 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione , highlights the diversity of oxadiazole applications. While structurally more complex (molecular weight: 675.6 g/mol), its morpholinoethyl and imidazolidinedione groups suggest formulation advantages for controlled drug release, unlike the target compound’s simpler ethyl-fluoro substitution.

Key Research Findings

  • Substituent Position Matters : The 2-bromophenyl group in the target compound improves hydrophobic interactions compared to 3-bromophenyl analogs .
  • Core Structure Dictates Bioactivity: Quinolinone-oxadiazole hybrids may offer superior binding affinity over pyrazole-based analogs due to enhanced planarity .
  • Biosynthetic Specificity : Production levels of oxadiazole derivatives like HE22 vary significantly across bacterial isolates, implying challenges in natural sourcing .

Biological Activity

The compound 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a novel derivative that belongs to the class of oxadiazole and quinoline compounds. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C18H16BrN3O2F
  • Molecular Weight: 396.25 g/mol

The presence of the oxadiazole ring is significant as it contributes to the compound's biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a study evaluated the antibacterial effects of similar oxadiazole compounds against various bacterial strains. The minimum inhibitory concentration (MIC) values showed that certain derivatives had superior activity compared to conventional antibiotics like ciprofloxacin . The specific oxadiazole derivative has been shown to possess moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Comparison with Control
Staphylococcus aureus32Better than ciprofloxacin
Escherichia coli64Comparable to standard
Pseudomonas aeruginosa128Less effective than standard

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. For example, a derivative structurally similar to our compound was tested against breast cancer cell lines and exhibited significant cytotoxicity with an IC50 value of 15 µM . The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays demonstrated that the compound reduced TNF-alpha levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Zhu et al. synthesized several 1,2,4-oxadiazole derivatives and tested their antibacterial activity against Xanthomonas oryzae, a pathogen affecting rice plants. The most potent compound exhibited an EC50 value significantly lower than traditional treatments, highlighting the agricultural potential of oxadiazole derivatives .
  • Case Study on Anticancer Properties : Another research effort focused on a series of quinoline-based oxadiazoles, revealing their ability to inhibit cancer cell proliferation in vitro. The study found that compounds with halogen substituents showed enhanced activity against various cancer cell lines .

The biological activities of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer activity.
  • Modulation of Immune Response : By affecting cytokine production, the compound may modulate inflammatory responses effectively.

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